Petalite

Descripción general

Descripción

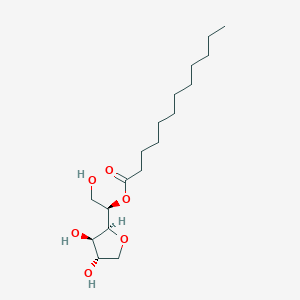

Petalite is a mineral that belongs to the group of silicate minerals known as feldspars . Its chemical formula is LiAl(Si4O10), indicating that it consists of lithium (Li), aluminum (Al), silicon (Si), and oxygen (O) . It typically forms in the monoclinic crystal system and has a hardness of 6.5 to 7 on the Mohs scale . One of the distinctive characteristics of petalite is its colorless to white appearance, which can sometimes exhibit a pale pink or grey hue .

Synthesis Analysis

Petalite is commonly found in granitic pegmatites, which are coarse-grained igneous rocks that form in the final stages of magma crystallization . It often occurs alongside other lithium-bearing minerals such as spodumene and lepidolite . Significant deposits of petalite can be found in various regions worldwide, including Brazil, Sweden, Namibia, Australia, Zimbabwe, and the United States .Molecular Structure Analysis

Petalite crystallizes in the monoclinic system . The fundamental features of the petalite structure are retained through transitions, with subtle alterations in the internal structure of the silicate double-layers .Chemical Reactions Analysis

Petalite is an important ore of lithium, and is converted to spodumene and quartz by heating to 500 °C and under 3 kbar of pressure in the presence of a dense hydrous alkali borosilicate fluid with a minor carbonate component .Physical And Chemical Properties Analysis

Petalite has physical properties such as hardness, low thermal expansion, and high melting point . It has a vitreous to pearly luster on its cleavage surfaces, and its transparent to translucent nature allows light to pass through it . It is insoluble .Aplicaciones Científicas De Investigación

Crystal Structure and Neutron Diffraction Studies :

- Petalite can be viewed as a layer silicate, with folded [Si205]-layers linked by Li and Al tetrahedra. The crystal structure of natural petalite has been refined using neutron diffraction, showing that Li, Al, and Si cations are perfectly ordered in the structure. Transmission electron microscopy revealed antiphase domains related to Li and Al ordering (Tagai, Ried, Joswig, & Korekawa, 1982).

High-Pressure Behavior :

- Under high pressure, petalite undergoes two phase transitions at approximately 1.5 and 2.5 GPa. The structure changes from the low-pressure α-phase to a high-pressure β phase, with alterations in the internal structure of the silicate double-layers. The bulk moduli of these phases indicate that petalite is among the most compressible lithium aluminosilicate minerals (Ross, Zhao, Spencer, Slebodnick, & Chakoumakos, 2014).

Hydrothermal Synthesis :

- Petalite minerals have been synthesized hydrothermally at different temperatures, leading to the formation of various mineral phases. This study highlights the morphological changes of petalite under varying temperature conditions (Ghobarkar, 1992).

Thermoluminescence and EPR Studies :

- The thermoluminescence of petalite crystals has been studied, identifying electron/hole traps responsible for thermoluminescence emission. This research provides insights into the luminescent properties of petalite, which could have implications for materials science and photonics applications (Souza, Chubaci, Selvin, Sastry, & Watanabe, 2002).

Stability and Chemical Composition :

- Studies have shown that most petalites are slightly Li-deficient and Al-excessive, with some bearing (OH) groups. The stability field of petalite is influenced by factors like temperature and pressure, and kinetic factors such as reaction rates and solubilities in CO2-rich fluids (Černý & London, 1983).

Heat of Formation Measurements :

- The enthalpy of formation of petalite has been measured, providing essential data for understanding the thermodynamics of this mineral (Fasshauer & Cemič, 2001).

Mecanismo De Acción

Safety and Hazards

Excessive exposure to petalite may cause symptoms of chronic lung disease . Ingestion of petalite is likely to be of low acute toxicity . It may cause physical irritation and inflammation to eyes and skin . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

InChI |

InChI=1S/Al.Li.2H2O5Si2/c;;2*1-6(2)5-7(3)4/h;;2*1,3H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHRHMRHPUNLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

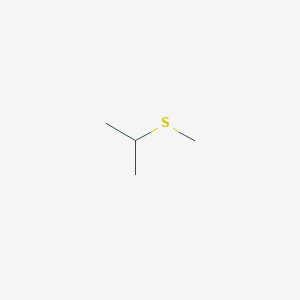

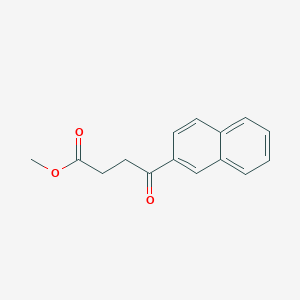

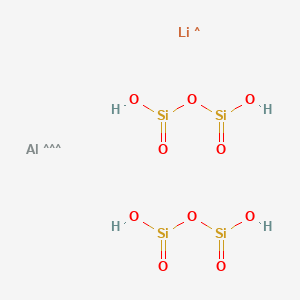

[Li].O[Si](=O)O[Si](=O)O.O[Si](=O)O[Si](=O)O.[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

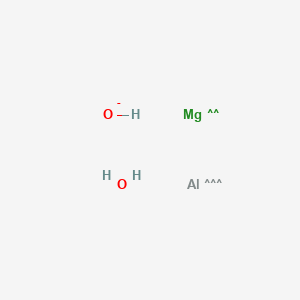

Molecular Formula |

AlH4LiO10Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; Insoluble in water; [Industrial Corporation MSDS] | |

| Record name | Lithium aluminum silicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Petalite | |

CAS RN |

1302-66-5 | |

| Record name | Petalite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula, weight, and crystal structure of petalite?

A1: Petalite has the molecular formula LiAlSi4O10. Its molecular weight is 308.13 g/mol. Petalite exists in several forms, with the low-pressure α-phase crystallizing in the monoclinic crystal system, space group P2/c. []

Q2: What are the characteristic spectroscopic features of petalite?

A2: While petalite itself doesn't have easily identifiable spectroscopic features, its alteration products like montmorillonite and illite can be detected through reflectance spectroscopy, showing characteristic absorption features in the visible and infrared regions. [, ]

Q3: How does the grain size of petalite powder affect the properties of petalite ceramics?

A3: Decreasing the grain size of petalite powder leads to a wider firing range, increased firing shrinkage, improved modulus of rupture and thermal shock resistance, and a lower thermal expansion coefficient in petalite ceramics. [] A grain size below 200 mesh is recommended for optimal properties. []

Q4: What happens to the structure of petalite under high pressure?

A4: Petalite undergoes two pressure-induced phase transitions at approximately 1.5 GPa and 2.5 GPa. The first transition transforms the low-pressure α-phase (P2/c) to an intermediate β′ phase, which then converts to the high-pressure β phase at around 2.5 GPa. The α → β transition is isomorphic and triples the unit-cell volume. [, ] While the basic structural elements remain, the internal structure of the silicate double-layers changes in the β-phase. []

Q5: What are the applications of petalite in heat-resistant ceramics?

A5: Petalite is used as a substitute for spodumene in heat-resistant ceramics due to its low thermal expansion coefficient. [, , ] It helps achieve a low thermal expansion coefficient (α20-600 ℃ = 1.6×10-6/℃) and enhances the heat resistance of the ceramic material. [] This property makes petalite ceramics suitable for applications such as kiln furniture, high-temperature clamps, heat-resistant tableware, and thermocouple protective tubes. [, ]

Q6: How does the addition of other materials affect the properties of petalite ceramics?

A6: The addition of materials like kaolin, waste porcelain powder, and pulverized lithia-containing glass can improve the firing range, modulus of rupture, and thermal shock resistance of petalite ceramics. [, ] The amount of petalite, firing temperature, and soaking time also play crucial roles in determining the final properties of the ceramic material. []

Q7: How does petalite behave in hydrothermal conditions?

A7: Under hydrothermal conditions, petalite can be synthesized from a glass precursor with the composition Li2CO3:Al2O3: SiO2 (1:1:8). [] Different temperature regimes result in the formation of different petalite phases (α, β1, β2). [] Hydrothermal methods can also be used to extract lithium and aluminum compounds from petalite ore. []

Q8: Can you explain the significance of the Na/(Na + Li) ratio in the fluid coexisting with petalite?

A8: When petalite is in equilibrium with albite, quartz, and a chloride solution, the Na/(Na + Li) ratio in the fluid is buffered. This ratio, determined to be 0.520 ± 0.020 at 450 °C and 0.545 ± 0.015 at 600 °C at 1.5 kbar, suggests that temperature has a minimal effect on the fluid composition under these conditions. [] This finding contributes to understanding the formation and evolution of Li-rich granitic pegmatites where these minerals coexist. []

Q9: How is petalite used in the context of lithium exploration?

A9: Petalite, being a lithium-bearing mineral, serves as an indicator mineral in lithium exploration. [, , ] Its presence, alongside other Li-minerals like spodumene and lepidolite, helps geologists identify potential lithium deposits, especially in pegmatite formations. [, ] Understanding the alteration products of petalite, such as clay minerals, is also helpful in remote sensing applications for lithium exploration. [, ]

Q10: What is the role of petalite in understanding lithium isotope fractionation?

A10: Petalite, along with other Li-rich minerals like spodumene and mica, is studied for lithium isotope fractionation to understand the evolution of magmatic systems. [] The Li isotopic signatures in these minerals offer insights into magma differentiation, hydrothermal alteration processes, and the origin of Li-rich pegmatites. []

Q11: What are the potential applications of petalite in glass-ceramics?

A12: Petalite, when combined with lithium silicate in glass-ceramics, can enhance their mechanical strength and fracture resistance. [] These glass-ceramics, compatible with conventional manufacturing processes, offer high transparency or translucency and can be chemically tempered for improved strength, making them suitable for various applications, including large substrates. []

Q12: Are there environmental concerns associated with petalite mining and processing?

A13: While the provided research doesn't directly address the environmental impact of petalite mining and processing, it highlights the importance of responsible practices in lithium extraction. [] As the demand for lithium increases, so does the need to minimize the environmental footprint of its extraction and processing. This includes responsible waste management, water usage minimization, and land reclamation efforts.

Q13: Are there alternative materials or processes that can substitute or reduce the reliance on petalite?

A14: While the research doesn't delve into specific alternatives for petalite, it highlights the use of other lithium sources, like spodumene and lepidolite, in various applications. [, ] Research into alternative materials and processes is crucial for ensuring a sustainable lithium supply chain.

Q14: What are potential areas for future research on petalite?

A14: Future research directions could include:

- Detailed investigation of petalite's alteration mechanisms: This includes understanding the geochemical conditions and kinetics involved in the formation of different alteration products. []

- Advanced characterization of petalite using various spectroscopic techniques: This would help create a more comprehensive spectral library for remote sensing applications. [, ]

- Developing environmentally friendly and sustainable methods for petalite mining and processing: This includes minimizing waste generation, reducing water consumption, and utilizing by-products effectively. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.